molecular formula C6H4Br2N4 B11779432 7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine

7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine

Cat. No.: B11779432
M. Wt: 291.93 g/mol
InChI Key: CGCQFHJREBLZDL-UHFFFAOYSA-N
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Description

7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine is a heterocyclic compound with the molecular formula C6H4Br2N4 and a molecular weight of 291.93 g/mol . This compound is part of the triazine family, known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine typically involves the bromination of pyrazino[1,2-a][1,3,5]triazine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7 and 9 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions can yield azido, thiol, or amino derivatives .

Scientific Research Applications

7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

  • 7,9-Dichloro-9aH-pyrazino[1,2-a][1,3,5]triazine
  • 7,9-Difluoro-9aH-pyrazino[1,2-a][1,3,5]triazine
  • 7,9-Diiodo-9aH-pyrazino[1,2-a][1,3,5]triazine

Comparison: Compared to its analogs, 7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine exhibits unique reactivity due to the presence of bromine atoms. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it more suitable for specific applications, such as in the synthesis of bioactive molecules .

Properties

Molecular Formula

C6H4Br2N4

Molecular Weight

291.93 g/mol

IUPAC Name

7,9-dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine

InChI

InChI=1S/C6H4Br2N4/c7-4-1-12-3-9-2-10-6(12)5(8)11-4/h1-3,6H

InChI Key

CGCQFHJREBLZDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C2N1C=NC=N2)Br)Br

Origin of Product

United States

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